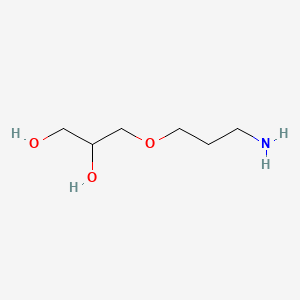

3-(3-Aminopropoxy)propane-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-1,2-propanediol is a chemical compound with the molecular formula C3H9NO2. It has an average mass of 91.109 Da and a monoisotopic mass of 91.063332 Da . It is also known as 3-amino-1,2-propanediol, APD, and 1-aminoglycerol .

Synthesis Analysis

3-Amino-1,2-propanediol (APD) is synthesized by reacting 3-chloro-1,2-propanediol (CPD) with ammonia in an alkaline environment by adding sodium hydroxide .Molecular Structure Analysis

The molecular structure of 3-Amino-1,2-propanediol is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-1,2-propanediol are not detailed in the sources, it is used as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics .Physical and Chemical Properties Analysis

3-Amino-1,2-propanediol is a liquid that is colorless and has a weak smell. It is soluble in alcohols and water. It has a boiling point of 264 - 265 oC, a flash point of 155 oC, and a density of 1.19 kg/dm3 .Wissenschaftliche Forschungsanwendungen

Coordination compounds of copper(II) with substituted 3-{[(2-hydroxyphenyl)methylidene]amino}propane-1,2-diols have been synthesized. These compounds have potential applications in materials science and chemistry, particularly in the formation of coordination compounds (Gulea, Chumakov, Graur, & Tsapkov, 2013).

Poly(vinyl alcohol) elastomers containing diol groups in the side chain, such as 3-amino-1,2-propane diol, demonstrate self-healing properties and have potential applications in fields like fibers and biomedical membranes (Li & Xia, 2018).

Diols, including compounds like 3-(3-Aminopropoxy)propane-1,2-diol, are valuable in the field of biotechnology for the microbial production of platform green chemicals. These diols have wide applications in chemicals and fuels (Zeng & Sabra, 2011).

Tetranuclear cubane-like complexes supported by hydroxyl-rich ligands, including this compound derivatives, have been synthesized. These complexes exhibit unique properties and could have applications in magnetic materials (Zhang, Chen, Hu, Chen, Li, & Li, 2012).

Diols like this compound play a role in the downstream processing of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol. The separation and purification of these diols are crucial for their industrial applications (Xiu & Zeng, 2008).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-aminopropoxy)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c7-2-1-3-10-5-6(9)4-8/h6,8-9H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTPWIYQTIJTQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708486 |

Source

|

| Record name | 3-(3-Aminopropoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-70-7 |

Source

|

| Record name | 3-(3-Aminopropoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)

![4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B588153.png)

![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)